molecular formula C10H20ClNO B1433021 3-Oxaspiro[5.5]undecan-9-amine hydrochloride CAS No. 1376292-28-2

3-Oxaspiro[5.5]undecan-9-amine hydrochloride

Cat. No. B1433021
M. Wt: 205.72 g/mol
InChI Key: QWRFNBAVRSNGGZ-UHFFFAOYSA-N
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Description

3-Oxaspiro[5.5]undecan-9-amine hydrochloride is a chemical compound with the CAS Number: 1376292-28-2 . It has a molecular weight of 205.73 . The IUPAC name for this compound is 3-oxaspiro [5.5]undecan-9-amine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-Oxaspiro[5.5]undecan-9-amine hydrochloride is 1S/C10H19NO.ClH/c11-9-1-3-10 (4-2-9)5-7-12-8-6-10;/h9H,1-8,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

3-Oxaspiro[5.5]undecan-9-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 205.73 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Aminomethylation and Derivative Formation : The aminomethylation reaction of a related compound, 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride, with primary aliphatic amines and formaldehyde leads to the formation of diazaspirocyclic derivatives (Khrustaleva et al., 2017).
  • Microwave-Assisted Solid-Phase Synthesis : 3,9-Diazaspiro[5.5]undecanes, a related class, can be synthesized using microwave-assisted solid-phase synthesis, which relies on the annulation of primary amines with resin-bound bismesylates (Macleod et al., 2006).

Potential Pharmacological Applications

  • Antihypertensive Properties : Certain 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrate significant antihypertensive activity, suggesting a potential pharmacological application for related spirocyclic compounds (Clark et al., 1983).
  • CCR8 Antagonists : 3-Aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, a related class, act as CCR8 antagonists and may be useful in treating chemokine-mediated diseases, particularly respiratory diseases (Norman, 2007).

Advanced Chemical Synthesis

  • Enantioselective Electrocatalytic Oxidation : A study on racemic amines containing a chiral center α to the amino group and using a related 1-azaspiro[5.5]undecane N-oxyl radical demonstrated the potential for enantioselective electrocatalytic oxidation (Kashiwagi et al., 1999).
  • Synthesis of Novel Scaffolds for Drug Discovery : The synthesis of the 1,9-diazaspiro[5.5]undecane ring system, a related scaffold, has been achieved using ring-closing metathesis (RCM), demonstrating its potential as a building block in drug discovery (Jenkins et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-oxaspiro[5.5]undecan-9-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c11-9-1-3-10(4-2-9)5-7-12-8-6-10;/h9H,1-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRFNBAVRSNGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxaspiro[5.5]undecan-9-amine hydrochloride

CAS RN

1376292-28-2
Record name 3-oxaspiro[5.5]undecan-9-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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